5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]
Description
5,5’-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and sulfonyl groups.
Properties
IUPAC Name |
2-(3-hydroxypropyl)-5-[2-(3-hydroxypropyl)-1,3-dioxoisoindol-5-yl]sulfonylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O8S/c25-9-1-7-23-19(27)15-5-3-13(11-17(15)21(23)29)33(31,32)14-4-6-16-18(12-14)22(30)24(20(16)28)8-2-10-26/h3-6,11-12,25-26H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVGJZFMJXMILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCO)C(=O)N(C2=O)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170150 | |
| Record name | 5,5′-Sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424816-97-7 | |
| Record name | 5,5′-Sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=424816-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5′-Sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5,5’-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the sulfonyl and hydroxypropyl groups . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
5,5’-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The hydroxypropyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkoxides.
Scientific Research Applications
5,5’-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the inhibition of cyclooxygenase enzymes, which are involved in inflammation and pain pathways.
Industry: It is used in the production of polymers, dyes, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,5’-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. By binding to these enzymes, it inhibits their activity, leading to reduced production of pro-inflammatory mediators . The pathways involved include the arachidonic acid pathway, which is crucial in the inflammatory response .
Comparison with Similar Compounds
Similar compounds to 5,5’-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] include other N-isoindoline-1,3-dione derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties . For example, derivatives with different sulfonyl or hydroxyalkyl groups may exhibit different reactivity and biological activity . The uniqueness of 5,5’-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] lies in its specific combination of functional groups, which confer distinct properties and applications .
Biological Activity
5,5'-Sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of 5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] can be represented as follows:
- Molecular Formula : C23H20N2O7
- CAS Number : 1803567
- SMILES Notation : Not available in the provided data.
This compound features two isoindole-1,3-dione moieties linked by a sulfonyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that 5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via mitochondrial pathway |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of 5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] involves several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
Study 1: Antitumor Efficacy in Animal Models
A recent study evaluated the antitumor efficacy of the compound in a xenograft model using human breast cancer cells. Treatment with 5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione] resulted in a significant reduction in tumor volume compared to control groups.
Study 2: In Vivo Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects in a mouse model of acute inflammation. The administration of the compound led to decreased edema and lower levels of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
